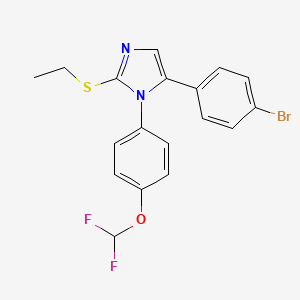

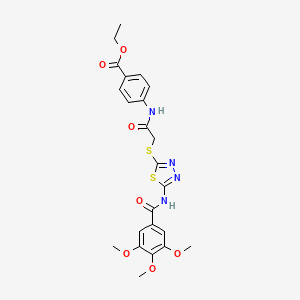

![molecular formula C16H14N2O2 B2694256 benzyl N-[4-(cyanomethyl)phenyl]carbamate CAS No. 861250-54-6](/img/structure/B2694256.png)

benzyl N-[4-(cyanomethyl)phenyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl N-[4-(cyanomethyl)phenyl]carbamate is a chemical compound with the molecular formula C16H14N2O2 . It is also known as benzyl (4- (cyanomethyl)phenyl)carbamate .

Molecular Structure Analysis

The molecular structure of benzyl N-[4-(cyanomethyl)phenyl]carbamate is represented by the InChI code: 1S/C16H14N2O2/c17-11-10-13-6-8-15 (9-7-13)18-16 (19)20-12-14-4-2-1-3-5-14/h1-9H,10,12H2, (H,18,19) . This indicates that the molecule consists of 16 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of benzyl N-[4-(cyanomethyl)phenyl]carbamate include a molecular weight of 266.3 . The compound is stored under refrigerated conditions .Scientific Research Applications

Highly Active Au(I) Catalyst for Intramolecular Exo-Hydrofunctionalization

A study by Zhang et al. (2006) discusses the use of a gold(I) catalyst for the intramolecular hydroamination of N-allenyl carbamates, including structures similar to benzyl N-[4-(cyanomethyl)phenyl]carbamate, leading to the formation of piperidine derivatives and other oxygen heterocycles with high efficiency and selectivity. This work highlights the catalyst's utility in synthesizing complex nitrogen and oxygen-containing heterocycles, a fundamental aspect of pharmaceutical and materials chemistry (Zhang et al., 2006).

Preparation and Fluorescence Emission of Polymer-Rare Earth Complexes

Gao et al. (2012) investigated the preparation of polymer-rare earth complexes using aryl carboxylic acid-functionalized polystyrene, potentially including derivatives of benzyl N-[4-(cyanomethyl)phenyl]carbamate. The study found that these complexes exhibit strong fluorescence emission due to an "Antenna Effect," indicating their potential use in materials science for developing new luminescent materials (Gao et al., 2012).

Cyclization-Activated Phenyl Carbamate Prodrug Forms

Research by Thomsen and Bundgaard (1993) on phenyl carbamate esters derived from N-substituted 2-aminobenzamides, which could be related to the chemical family of benzyl N-[4-(cyanomethyl)phenyl]carbamate, explored their use as prodrug forms. These carbamates undergo specific base-catalyzed cyclization in neutral and alkaline solutions, releasing the parent phenol. This concept could be applied in drug delivery systems to protect phenolic drugs against first-pass metabolism (Thomsen & Bundgaard, 1993).

Novel Cholinesterase Inhibitors Synthesis

Kos et al. (2021) designed and synthesized a library of novel 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides, which could be structurally related to benzyl N-[4-(cyanomethyl)phenyl]carbamate. These compounds were investigated as potential acetyl- and butyrylcholinesterase inhibitors, indicating their possible application in developing treatments for neurodegenerative diseases like Alzheimer's (Kos et al., 2021).

Synthesis of Phenyl 1-Benzyloxycarbonylamino Arylmethylphosphinopeptide Derivatives

A study by Dai and Chen (1997) on the reaction of benzyl carbamate with aromatic aldehydes and dichlorophenylphosphine, which could include derivatives like benzyl N-[4-(cyanomethyl)phenyl]carbamate, led to the synthesis of phenyl 1-aryl methylphosphinic chloride. These derivatives have potential applications in peptide synthesis, demonstrating the versatility of benzyl carbamate derivatives in synthetic organic chemistry (Dai & Chen, 1997).

Mechanism of Action

The mode of action of carbamates typically involves the compound binding to its target enzyme, thereby inhibiting the enzyme’s activity and leading to various downstream effects . The specific effects would depend on the particular enzyme being targeted and the role of that enzyme in cellular processes.

The pharmacokinetics of carbamates, like other compounds, would involve absorption, distribution, metabolism, and excretion (ADME). These processes determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

The action of carbamates can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances that might interact with the compound .

properties

IUPAC Name |

benzyl N-[4-(cyanomethyl)phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c17-11-10-13-6-8-15(9-7-13)18-16(19)20-12-14-4-2-1-3-5-14/h1-9H,10,12H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJOGFVSSNZPRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-[4-(cyanomethyl)phenyl]carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

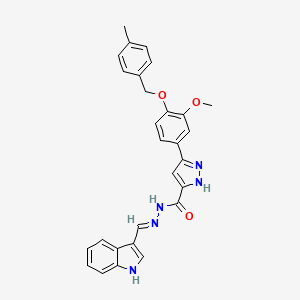

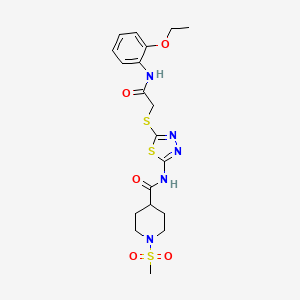

![N,N-diethyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2694173.png)

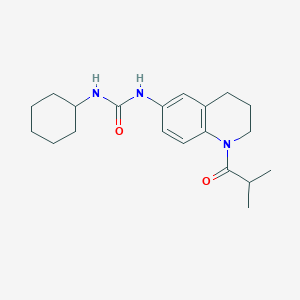

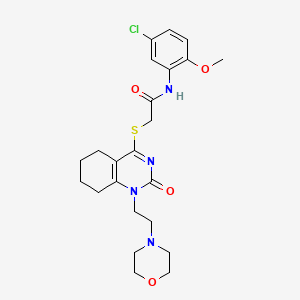

![Benzo[b]thiophen-2-yl(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)methanone](/img/structure/B2694181.png)

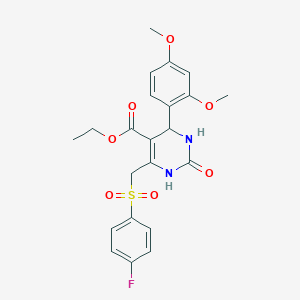

![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2694182.png)

![4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2694185.png)

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2694191.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2694196.png)